![molecular formula C17H21NO3S B4795184 1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B4795184.png)

1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methylpiperidine

Übersicht

Beschreibung

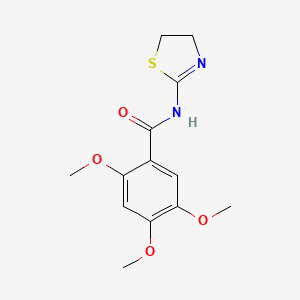

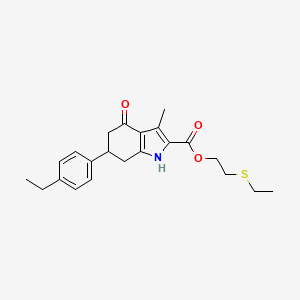

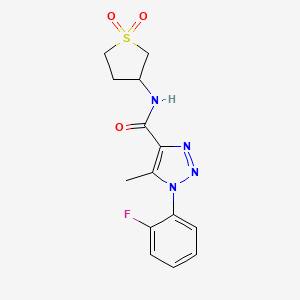

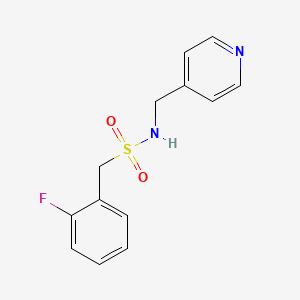

The compound “1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methylpiperidine” is a sulfonamide derivative, which are known for their wide range of medicinal applications . The methoxy group (OCH3) and the naphthyl group (a type of polycyclic aromatic hydrocarbon) suggest potential interactions with biological systems .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized via the reaction of a sulfonyl chloride with an amine . The methoxy and naphthyl groups could potentially be added through further synthetic steps.Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a sulfonyl group attached to a naphthyl group, and a methoxy group attached to the naphthyl group.Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that “1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methylpiperidine” would undergo would depend on the reaction conditions and the other compounds present.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

Sulfoxides and sulfinamides play pivotal roles in drug development. Notably, proton pump inhibitors (PPIs), widely used to treat acid-related gastrointestinal disorders, contain a sulfoxide pharmacophore structure. For instance, Esomeprazole (a chiral sulfoxide) is a key component in PPIs. Additionally, the drug Modafinil also features a sulfoxide moiety. These compounds’ biological activities make them valuable targets for drug design and optimization .

Organic Synthesis

The synthesis of sulfoxides and sulfinamides is essential in organic chemistry. Under transition metal catalysis, β-sulfinyl esters (acting as nucleophilic reagents) react with various electrophiles to yield sulfoxides and sulfinamides. This synthetic pathway enables the construction of diverse sulfur-containing molecules, which find applications in pharmaceuticals, agrochemicals, and materials .

Fine Chemical Industry

Sulfoxides and sulfinamides contribute to the fine chemical industry. Researchers have developed chiral ligands based on sulfoxides, such as sulfoxide-phosphine ligands (SOP) , which exhibit excellent enantioselectivity in asymmetric reactions. Chiral tert-butanesulfinimide serves as a valuable tool for introducing chiral amino groups into organic compounds .

Material Production

Sulfoxides and sulfinamides also impact material science. Their unique properties make them attractive for designing functional materials. Researchers explore their potential in areas like polymer chemistry, surface modification, and optoelectronics .

Asymmetric Catalysis

Chiral sulfur-containing molecules are crucial in asymmetric catalysis. For instance, cyclic sulfinamide-olefin-type chiral ligands have been developed, providing high enantioselectivity in rhodium-catalyzed asymmetric addition reactions. These ligands enhance the efficiency of various transformations .

Dual Target Inhibitors in Antitumor Research

Derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide have been designed as dual target inhibitors. These compounds, based on the β-tubulin inhibitor ABT-751, aim to simultaneously inhibit STAT3 and tubulin, potentially enhancing antitumor effects .

Wirkmechanismus

Zukünftige Richtungen

Future research could involve synthesizing the compound and studying its physical and chemical properties, as well as its potential biological activity. It could be interesting to explore its potential applications in medicinal chemistry, given the known activities of related sulfonamide compounds .

Eigenschaften

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)sulfonyl-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-13-7-5-6-12-18(13)22(19,20)17-11-10-16(21-2)14-8-3-4-9-15(14)17/h3-4,8-11,13H,5-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWVWZDULFLOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methoxynaphthyl)sulfonyl]-2-methylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)

![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)

![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)

![4-(4-bromo-2-chlorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4795127.png)

![1-[(3-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4795139.png)

![4-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4795168.png)

![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4795198.png)

![3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4795214.png)